2-[(Difluoromethyl)thio]nicotinic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Lipid Metabolism and Cardiovascular Health
Nicotinic Acid Receptors and Lipid Lowering : Nicotinic acid (niacin), a compound related to "2-[(Difluoromethyl)thio]nicotinic acid," acts as a lipid-lowering drug by decreasing lipolysis in adipose tissue. This action involves the G-protein-coupled receptors PUMA-G and HM74 in adipocytes, leading to decreased cyclic adenosine monophosphate (cAMP) accumulation and reduced free fatty acid levels in plasma. This mechanism elucidates the lipid-lowering and anti-lipolytic effects of nicotinic acid in vivo, which could be pertinent to derivatives like "this compound" (Tunaru et al., 2003).
Herbicidal Activity from Nicotinic Acid Derivatives : A study synthesized N-(arylmethoxy)-2-chloronicotinamides derived from nicotinic acid, showing significant herbicidal activity against certain plants. This suggests potential agricultural applications for nicotinic acid derivatives, which could extend to "this compound" under the right conditions (Chen Yu et al., 2021).
Atherosclerosis Prevention via Nicotinic Acid Receptor : Nicotinic acid inhibits atherosclerosis progression in mice independently of its lipid-modifying effects, through the GPR109A receptor expressed by immune cells. Activation of this receptor in macrophages induces cholesterol efflux and exhibits anti-inflammatory effects, potentially relevant for compounds like "this compound" (Lukasova et al., 2011).
Molecular Insights and Therapeutic Potentials
Vasorelaxation and Antioxidation Properties : The study of thionicotinic acid derivatives, closely related to "this compound," revealed their vasorelaxant and antioxidative activities. These findings suggest therapeutic potentials beyond lipid regulation, including vascular health and antioxidative mechanisms (Prachayasittikul et al., 2010).
Novel Synthesis Routes for Nicotinic Acid Derivatives : Research into efficient synthesis methods for nicotinic acid derivatives, such as 2-(trifluoromethyl)nicotinic acid, highlights the ongoing development of novel compounds with potential industrial and pharmaceutical applications. These synthesis routes could be applicable for producing derivatives like "this compound" (Kiss et al., 2008).
Properties
IUPAC Name |
2-(difluoromethylsulfanyl)pyridine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F2NO2S/c8-7(9)13-5-4(6(11)12)2-1-3-10-5/h1-3,7H,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUIBZYAYEDRJQB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)SC(F)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F2NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.